Enhanced Lipophilicity (LogP)
2-Methyl-3-(pyridin-2-yl)benzaldehyde exhibits a calculated logP of 2.87, which is significantly higher than that of its non-methylated analog 3-(pyridin-2-yl)benzaldehyde, for which reported logP values range from 2.05 to 2.56 [1]. This increase in lipophilicity is attributable to the methyl group at the 2-position of the benzaldehyde ring. For applications requiring optimal membrane permeability or organic phase partitioning, this compound offers a quantifiable advantage.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 2.86952 |
| Comparator Or Baseline | 3-(pyridin-2-yl)benzaldehyde: logP = 2.05 to 2.56 |
| Quantified Difference | ΔlogP = +0.31 to +0.82 |
| Conditions | Computational prediction (XLogP3, ChemAxon) |
Why This Matters
A higher logP can translate to improved passive diffusion across biological membranes or enhanced extraction efficiency in organic synthesis, directly impacting drug design and process chemistry outcomes.
- [1] ChemSrc. (2018). 3-(Pyridin-2-yl)benzaldehyde. Retrieved from https://m.chemsrc.com View Source
